molecular formula C7H15LiO3 B14275429 lithium;1,1,1-trimethoxybutane CAS No. 139408-80-3

lithium;1,1,1-trimethoxybutane

Cat. No.: B14275429
CAS No.: 139408-80-3
M. Wt: 154.2 g/mol
InChI Key: QHLVUAAPLZGMPF-UHFFFAOYSA-N
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Description

Lithium;1,1,1-trimethoxybutane is an organolithium compound with the molecular formula C7H16O3Li It is a derivative of butane, where three methoxy groups are attached to the first carbon atom, and a lithium atom is bonded to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,1,1-trimethoxybutane typically involves the reaction of 1,1,1-trimethoxybutane with a lithium reagent. One common method is the reaction of 1,1,1-trimethoxybutane with lithium metal in an inert solvent such as hexane or benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium compound. The general reaction is as follows:

C7H16O3+LiC7H16O3Li\text{C}_7\text{H}_{16}\text{O}_3 + \text{Li} \rightarrow \text{C}_7\text{H}_{16}\text{O}_3\text{Li} C7​H16​O3​+Li→C7​H16​O3​Li

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,1,1-trimethoxybutane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: The lithium atom can be substituted with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides (R-X) can react with the lithium compound to form new carbon-lithium bonds.

Major Products Formed

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Produces alkanes or alkenes.

    Substitution: Produces new organolithium compounds with different alkyl or aryl groups.

Scientific Research Applications

Lithium;1,1,1-trimethoxybutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,1,1-trimethoxybutane involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    1,1,3-Trimethoxybutane: Similar structure but with different substitution pattern.

    Trimethyl orthobutyrate: Another organolithium compound with similar reactivity.

Uniqueness

Lithium;1,1,1-trimethoxybutane is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and chemical properties compared to other similar compounds.

Properties

CAS No.

139408-80-3

Molecular Formula

C7H15LiO3

Molecular Weight

154.2 g/mol

IUPAC Name

lithium;1,1,1-trimethoxybutane

InChI

InChI=1S/C7H15O3.Li/c1-5-6-7(8-2,9-3)10-4;/h1,5-6H2,2-4H3;/q-1;+1

InChI Key

QHLVUAAPLZGMPF-UHFFFAOYSA-N

Canonical SMILES

[Li+].COC(CC[CH2-])(OC)OC

Origin of Product

United States

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